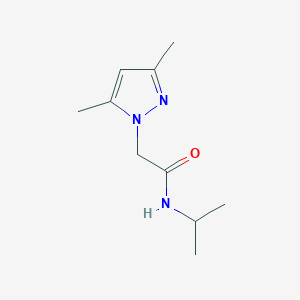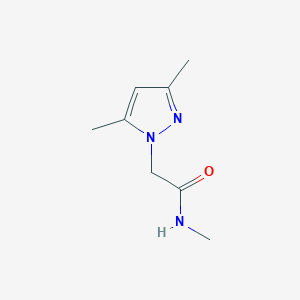
2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide, also known as DEA or N,N-diethyl-2-(3,5-dimethylpyrazol-1-yl)acetamide, is a chemical compound that has gained attention in scientific research due to its potential use as an analgesic and anti-inflammatory agent. The compound was first synthesized in the 1960s, and since then, it has been studied extensively for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, molecules that are involved in inflammation and pain. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide has been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation, and it has also been shown to have anticonvulsant and antipyretic effects. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide has been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide in lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, it is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research involving 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Additionally, further studies could be conducted to better understand its mechanism of action and to determine its potential use in the treatment of other conditions, such as chronic pain and inflammation. Finally, studies could be conducted to determine the optimal dosages and administration routes for 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide.
Méthodes De Synthèse
2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpyrazole with ethyl chloroacetate, followed by the reaction of the resulting intermediate with diethylamine. Other methods involve the reaction of 3,5-dimethylpyrazole with ethyl bromoacetate, followed by the reaction of the resulting intermediate with diethylamine.
Applications De Recherche Scientifique
2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide has been studied for its potential use as an analgesic and anti-inflammatory agent. In animal studies, it has been shown to reduce pain and inflammation, and it has also been shown to have anticonvulsant and antipyretic effects. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-4-10-9(13)6-12-8(3)5-7(2)11-12/h5H,4,6H2,1-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSLNNRGSZMRHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CC(=N1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide](/img/structure/B7459156.png)
![N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459162.png)
![5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459170.png)


![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)




![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7459228.png)

![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)